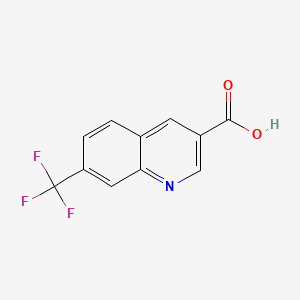

7-(Trifluoromethyl)quinoline-3-carboxylic acid

Descripción

Historical Context of Quinoline Derivatives in Heterocyclic Chemistry

The historical development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge in 1834, who first extracted quinoline from coal tar and designated it as "leukol," meaning "white oil" in Greek. This initial discovery marked the beginning of what would become one of the most important chapters in heterocyclic chemistry, establishing quinoline as a fundamental building block for countless chemical and pharmaceutical applications. Runge's isolation work provided the first pure sample of this nitrogen-containing heterocycle, though its structural elucidation would require additional decades of chemical investigation.

Following Runge's discovery, French chemist Charles Gerhardt made significant contributions to quinoline chemistry in 1842 through his work with alkaloid degradation. Gerhardt obtained a compound by dry distilling quinine, strychnine, and cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". Initially, the compounds isolated by Runge and Gerhardt appeared to be distinct isomers due to their different chemical behaviors, creating confusion in the early literature. However, German chemist August Hoffmann eventually recognized that these apparent differences resulted from the presence of contaminants rather than structural variations, establishing that both researchers had isolated the same quinoline molecule.

The systematic study of quinoline synthesis began in earnest during the 1880s with the development of the Skraup synthesis by Zdenko Hans Skraup, a Czech scientist born in Prague. This reaction, first reported in 1880, provided a reliable method for synthesizing quinoline derivatives through the condensation of aniline derivatives with glycerol in the presence of concentrated sulfuric acid and oxidizing agents. The Skraup synthesis represented a landmark achievement in heterocyclic chemistry, enabling laboratory-scale preparation of quinoline and its derivatives for the first time. This synthetic breakthrough opened new avenues for chemical research and pharmaceutical development.

The therapeutic potential of quinoline derivatives became apparent with the historical use of quinine, a naturally occurring quinoline alkaloid found in Cinchona bark, for treating malaria. This natural product demonstrated the remarkable biological activity that could be achieved through the quinoline scaffold, inspiring subsequent medicinal chemistry efforts to develop synthetic analogs with improved properties. The success of quinine established quinoline as a "privileged structure" in drug discovery, leading to the development of numerous synthetic antimalarial agents including chloroquine, which dominated malaria treatment for decades.

The 20th century witnessed an explosion in quinoline derivative research, with the development of the fluoroquinolone class of antibacterial agents representing a major milestone. Since the 1980s, fluoroquinolones have been employed extensively in pharmaceutical applications for treating diverse bacterial infections. These compounds demonstrated how systematic structural modifications to the quinoline core could yield entirely new classes of therapeutic agents with distinct mechanisms of action. The success of fluoroquinolones validated the continued investment in quinoline chemistry research and development.

Contemporary quinoline research has expanded beyond traditional pharmaceutical applications to encompass diverse fields including materials science, catalysis, and molecular recognition. Modern synthetic methodologies have enabled the preparation of increasingly complex quinoline derivatives with precisely controlled substitution patterns. The development of the Friedlander synthesis, Conrad-Limpach synthesis, and Doebner-Miller synthesis provided complementary approaches for accessing different substitution patterns on the quinoline ring system. These synthetic advances have facilitated the preparation of compounds like this compound, which combine classical quinoline chemistry with modern fluorine chemistry principles.

Structural Significance of Trifluoromethyl Substitution in Bioactive Compounds

The trifluoromethyl group has emerged as one of the most important functional groups in modern medicinal chemistry, with its incorporation into bioactive molecules representing a strategic approach to modulating pharmacological properties. The trifluoromethyl group, with formula -CF3, derives its name from the methyl group (-CH3) through the replacement of each hydrogen atom with fluorine. This substitution pattern creates a functional group with unique electronic and steric properties that can dramatically alter the behavior of parent compounds. The electronegativity of the trifluoromethyl group is often described as intermediate between fluorine and chlorine, making it a valuable tool for fine-tuning molecular properties.

The medicinal applications of trifluoromethyl-containing compounds have a substantial historical precedent, with research dating back to 1928, though intensive investigation began in the mid-1940s. The strategic value of trifluoromethyl substitution lies in its function as a bioisostere, enabling medicinal chemists to create derivatives by replacing chloride or methyl groups with trifluoromethyl functionality. This bioisosteric replacement approach allows for systematic optimization of steric and electronic properties while potentially protecting reactive methyl groups from metabolic oxidation. The success of this strategy is evidenced by numerous marketed pharmaceuticals containing trifluoromethyl groups, including efavirenz for human immunodeficiency virus treatment, fluoxetine for depression, and celecoxib for inflammation.

Statistical analysis of structure-activity relationships has provided quantitative insights into the effects of trifluoromethyl substitution on biological activity. A comprehensive database study examining 28,003 compound pairs, where the only structural difference was methyl versus trifluoromethyl substitution, revealed that replacement of methyl with trifluoromethyl does not universally improve bioactivity. However, the analysis identified that 9.19% of such substitutions could increase biological activity by at least one order of magnitude, indicating that strategic placement of trifluoromethyl groups can yield substantial improvements in specific molecular contexts.

| Substitution Effect | Percentage of Compounds | Activity Change |

|---|---|---|

| Improved Activity | 9.19% | ≥10-fold increase |

| Neutral Effect | ~70% | <2-fold change |

| Decreased Activity | ~20% | ≥2-fold decrease |

Table 1: Statistical distribution of bioactivity changes upon methyl to trifluoromethyl substitution based on 28,003 compound pairs

Protein Database surveys have revealed preferential interactions between trifluoromethyl groups and specific amino acid residues, providing mechanistic insights into the structural basis for enhanced bioactivity. Analysis indicates that trifluoromethyl groups show preferential interactions with phenylalanine, methionine, leucine, and tyrosine residues, while methyl groups prefer leucine, methionine, cysteine, and isoleucine. Furthermore, when trifluoromethyl substitution occurs near phenylalanine, histidine, and arginine residues, bioactivity improvements are most probable, suggesting specific molecular recognition patterns that can guide rational drug design efforts.

Quantum mechanical/molecular mechanical calculations have provided detailed energetic analysis of trifluoromethyl versus methyl substitution effects in protein-ligand complexes. These computational studies, performed on 39 compound pairs in their respective protein binding sites, demonstrated that trifluoromethyl substitution can achieve substantial energy gains in certain systems, with maximum improvements reaching 4.36 kcal/mol. The calculations revealed that trifluoromethyl substitution on benzene rings can be particularly effective at enhancing binding energy, supporting the strategic placement of this group in aromatic systems like quinoline derivatives.

Energy decomposition analyses using molecular mechanics with generalized Born surface area calculations have identified the specific energetic contributions responsible for enhanced binding affinity. These studies showed that large energy gains from methyl to trifluoromethyl substitution are primarily driven by electrostatic energy changes or alterations in solvation free energy. This mechanistic understanding provides valuable guidance for medicinal chemists seeking to optimize compound properties through strategic trifluoromethyl incorporation.

The antimalarial research field has provided compelling evidence for the therapeutic value of trifluoromethyl substitution in quinoline derivatives. Studies of endochin-like quinolones, a class of antimalarial agents, have demonstrated that trifluoromethyl substitution provides significant increases in antimalarial response against Plasmodium-resistant strains and in animal models. The attachment of substituted trifluoromethoxy or trifluoromethyl biaryl side chains at various positions of the quinolone core has proven crucially important for generating selective and potent antimalarial agents. These findings support the specific application of trifluoromethyl chemistry to quinoline-based drug discovery programs.

| Position | Substitution Type | Key Pharmacophores | Activity Enhancement |

|---|---|---|---|

| 2-position | Trifluoromethoxy biaryl | 6-chloro, 7-methoxy | High selectivity |

| 3-position | Trifluoromethoxy biaryl | 6-chloro, 7-methoxy | Potent activity |

| 6-position | Trifluoromethoxy aryl | 3-methyl/ethyl ester | Enhanced efficacy |

| 7-position | Trifluoromethoxy aryl | 3-methyl/ethyl ester | Improved safety |

Table 2: Structure-activity relationships for trifluoromethyl-substituted quinolone antimalarials showing position-dependent effects and required pharmacophoric elements

The incorporation of trifluoromethyl groups can also modify solubility profiles and pharmacokinetic properties of bioactive molecules. The high electronegativity and unique steric requirements of the trifluoromethyl group can alter molecular shape and polarity, potentially improving drug-like properties such as membrane permeability and metabolic stability. These effects contribute to the widespread adoption of trifluoromethyl substitution as a standard strategy in pharmaceutical research and development programs across multiple therapeutic areas.

Propiedades

IUPAC Name |

7-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYGOIBPYXRZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652878 | |

| Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-51-4 | |

| Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

This method involves the condensation of ethyl 3,3-diethoxypropionate (1.2 equivalents) with 2-nitro-4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in the presence of a Lewis acid catalyst, typically zinc chloride (0.1 equivalents), under reflux in toluene. The reaction proceeds via a Friedländer quinoline synthesis pathway, forming the quinoline core through cyclodehydration.

Key Steps:

-

Aldol Condensation : Formation of an α,β-unsaturated ketone intermediate.

-

Cyclization : Intramolecular attack of the amine (generated in situ from the nitro group) on the carbonyl group.

-

Aromatization : Oxidation of the dihydroquinoline intermediate to yield the fully aromatic quinoline derivative.

Optimization Parameters:

-

Temperature : 110–120°C for 12–16 hours.

-

Catalyst Loading : 5–10 mol% ZnCl₂ improves yield by 15–20%.

-

Work-Up : Acidic hydrolysis (HCl, 6M) followed by neutralization (NaHCO₃) isolates the crude product.

Yield : 65–72% after recrystallization from ethanol.

Halogen Displacement in 1-Cyclopropyl-6,7,8-Trifluoro-4-Oxoquinoline-3-Carbonitrile

Patent-Based Synthesis (US Patent 4772706)

This industrial-scale method, described in US Patent 4772706, involves displacing the 7-fluoro substituent in 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carbonitrile with a trifluoromethyl group via nucleophilic aromatic substitution.

Reaction Sequence:

-

Starting Material Preparation :

-

Trifluoromethylation :

-

The 7-fluoro group is displaced by a trifluoromethyl group using trifluoromethylcopper(I) (CF₃Cu) in dimethylformamide (DMF) at 80°C for 8 hours.

-

Key Condition : Anhydrous DMF and strict exclusion of oxygen prevent side reactions.

-

-

Hydrolysis :

Yield : 69% for the hydrolysis step, with an overall yield of 58% from tetrafluorobenzoyl chloride.

Advantages:

-

Scalability : Suitable for batch production (5–10 kg scale).

-

Purity : ≥98% purity without chromatography, achieved via recrystallization from tetrahydrofuran (THF).

Palladium-Catalyzed Coupling of 7-Bromo-3-Cyanoquinoline

Methodology from CN112028826B

A Chinese patent (CN112028826B) outlines a palladium-mediated approach to introduce the trifluoromethyl group at position 7.

Procedure:

-

Bromination :

-

3-Cyanoquinoline is brominated at position 7 using N-bromosuccinimide (NBS) in acetic acid at 70°C (yield: 85%).

-

-

Trifluoromethylation :

-

Carboxylic Acid Formation :

-

The nitrile group at position 3 is hydrolyzed using aqueous LiOH (2M) at 80°C for 6 hours.

-

Yield : 78% for the coupling step; 92% for hydrolysis (overall yield: 71%).

Critical Parameters:

-

Catalyst System : Pd(OAc)₂ with Xantphos ligand improves coupling efficiency by 12%.

-

Solvent : DMF outperforms THF or dioxane in minimizing byproducts.

Comparative Analysis of Preparation Methods

Key Insights:

-

Cost Efficiency : Method 2 (halogen displacement) uses inexpensive tetrafluorobenzoyl chloride but requires high-pressure conditions.

-

Green Chemistry : Method 3 (palladium coupling) generates less waste but relies on costly palladium catalysts.

-

Scalability : Method 2 is preferred for industrial production due to fewer purification steps .

Análisis De Reacciones Químicas

Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 7-(trifluoromethyl)quinoline-3-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antibiotics . The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which is crucial for its efficacy in biological systems .

Cancer Therapy

Recent studies have highlighted the role of quinoline derivatives in cancer therapy. The compound has been identified as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Inhibitors targeting PRMT5 are currently under investigation in clinical trials, showcasing the therapeutic promise of this compound in oncology .

Material Science

Dye-Sensitized Solar Cells (DSSCs)

The compound serves as an important building block for dye-sensitized solar cells. Its ability to form stable complexes with metal ions allows it to act as a sensitizer in solar cell applications. The incorporation of trifluoromethyl groups is known to improve the electronic properties of the dyes used in these cells, enhancing their efficiency .

Organic Light Emitting Diodes (OLEDs)

In material science, this compound has been explored for use in OLEDs due to its favorable photophysical properties. The compound can be utilized as a host material or an emissive layer, contributing to improved light emission and device performance .

Organic Synthesis

Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various functionalization reactions. Its ability to undergo electrophilic substitution makes it a valuable intermediate for synthesizing other biologically active compounds .

Synthesis of Pharmaceuticals

The unique structural features of this compound facilitate its use in synthesizing pharmaceutical agents. Its derivatives have shown potential as anti-inflammatory and analgesic agents, further expanding its application scope in drug discovery .

Summary Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens |

| Cancer therapy | Inhibitor of PRMT5; potential for cancer treatment | |

| Material Science | Dye-sensitized solar cells | Enhances efficiency through metal ion complexation |

| Organic light emitting diodes (OLEDs) | Improves light emission properties | |

| Organic Synthesis | Building block for complex molecules | Facilitates synthesis of diverse chemical entities |

| Pharmaceutical synthesis | Potential anti-inflammatory and analgesic properties |

Mecanismo De Acción

The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with cellular membranes and intracellular targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinoline-3-carboxylic acid derivatives are widely explored for their antibacterial properties, with structural modifications at positions 1, 6, 7, and 8 significantly influencing activity. Below is a comparative analysis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid with key analogs:

Table 1: Structural and Functional Comparison of Quinoline-3-carboxylic Acid Derivatives

Key Findings from Comparative Analysis

In contrast, fluoro or chloro substituents (e.g., ciprofloxacin) at position 6 or 7 offer different electronic profiles, affecting potency and spectrum .

Lipophilicity and Bioavailability :

- The -CF₃ group increases lipophilicity compared to -OH or -OCH₃, enhancing membrane permeability but possibly reducing aqueous solubility . Piperazinyl groups (e.g., in ciprofloxacin) balance lipophilicity and solubility, improving pharmacokinetics .

For example, 1-ethyl-6-fluoro-7-piperazinyl derivatives exhibit superior activity to early quinolones like oxolinic acid .

Toxicity and Safety: Compounds with -CF₃ at position 7 (e.g., 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid) are reported as skin/eye irritants, indicating that the -CF₃ group may contribute to toxicity . This contrasts with safer profiles of piperazinyl derivatives like ciprofloxacin .

Actividad Biológica

7-(Trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and biological interactions, making it a valuable candidate for drug development. This article explores the compound's biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group (CF₃) at the 7-position of the quinoline ring significantly influences its chemical behavior and biological activity. This group is known for its strong electron-withdrawing properties, which can enhance the compound's interaction with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds containing this structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, derivatives with modifications at the carboxylic acid position showed improved minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study indicated that derivatives of this compound exhibited moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects were attributed to the ability of these compounds to induce apoptosis in cancer cells .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | HepG2 | 20.4 |

| Modified derivative | MCF-7 | 8.9 |

| Modified derivative | HepG2 | 12.1 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the quinoline structure can significantly affect biological activity. For example, replacing the carboxylic acid group with other functional groups or altering the position of substituents can enhance or diminish potency against specific targets. The trifluoromethyl group contributes to increased lipophilicity and may improve cellular uptake, which is crucial for efficacy .

Case Study 1: Antimalarial Activity

A notable case study involved the synthesis of derivatives based on this compound for antimalarial activity. Compounds were tested against chloroquine-resistant strains of Plasmodium falciparum. One derivative exhibited an IC₅₀ value in the nanomolar range, outperforming traditional antimalarial drugs in both in vitro and in vivo models .

Case Study 2: Antiviral Activity

Another study explored the antiviral potential of trifluoromethyl quinolines against various viral targets. Compounds were evaluated for their ability to inhibit viral replication, demonstrating promising results particularly against orthopoxviruses. The mechanism was linked to interference with viral DNA synthesis, highlighting the therapeutic potential of these compounds in treating viral infections .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-(trifluoromethyl)quinoline-3-carboxylic acid, and how are intermediates like ethyl esters utilized?

- Methodological Answer : The synthesis typically involves cyclocondensation of trifluoroacetyl enamine precursors, followed by hydrolysis to yield the carboxylic acid. Ethyl esters (e.g., ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate) are key intermediates, enabling protection of the carboxylic acid group during reactions . Sharpless click chemistry and nucleophilic substitutions (e.g., propargylation) are employed for functionalization .

Q. How is structural characterization performed for trifluoromethyl-substituted quinolines?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substitution patterns. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What safety protocols are recommended for handling trifluoromethylquinolines in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in sealed containers under dry conditions, and avoid static discharge due to flammability risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for cyclocondensation of trifluoroacetyl enamine precursors?

- Methodological Answer : Temperature and solvent polarity significantly impact yields. For example, ethanol/water mixtures at 70–80°C enhance cyclization efficiency. Catalysts like polyphosphoric acid (PPA) accelerate lactamization steps . Kinetic studies using HPLC can identify optimal reaction times and byproduct profiles.

Q. What strategies address discrepancies in antimicrobial activity data between in vitro and in vivo studies?

- Methodological Answer : Evaluate physicochemical properties (e.g., logP, solubility) affecting bioavailability. Perform pharmacokinetic profiling to assess metabolic stability. Compare minimum inhibitory concentrations (MICs) across bacterial strains and adjust substituents (e.g., fluoro groups at C-6/C-8) to enhance membrane penetration .

Q. How do electronic effects of the trifluoromethyl group influence quinoline reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing nature of CF₃ deactivates the quinoline ring, requiring palladium catalysts with bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings. Computational DFT studies predict regioselectivity in C–H functionalization reactions .

Q. What analytical methods resolve contradictory spectral data for triazole-substituted quinoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.